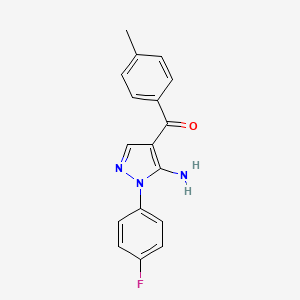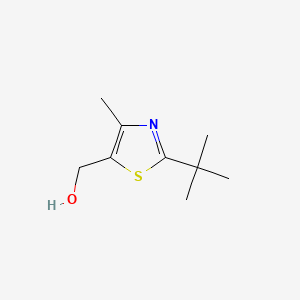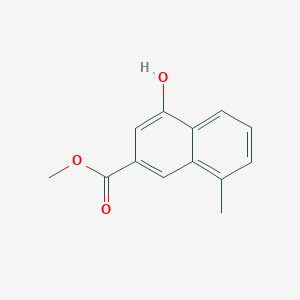
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 4-Fluorobenzyl-3-methylpyrazole-5-carboxylate, is a chemical compound with a variety of uses. It is a white crystalline solid that is soluble in methanol, ethanol, and water. It has a melting point of around 180°C and a boiling point of around 314°C. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a pharmaceutical intermediate. It has also been used as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a ligand that binds to metal ions to form coordination complexes. These complexes are then used in a variety of reactions, such as catalyzing organic reactions and forming heterocyclic compounds. The compound also acts as a reagent in organic synthesis, allowing for the formation of new compounds.
Biochemical and Physiological Effects
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively inexpensive and easy to obtain. It is also soluble in a variety of organic solvents, making it easy to work with. However, the compound has a relatively low boiling point, so it should be handled with care to avoid losses due to evaporation.
Zukünftige Richtungen
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has potential for use in a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis. Further research is needed to explore the potential of this compound in these areas. Additionally, research is needed to explore the potential of this compound as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of this compound as an additive or catalyst in industrial processes.
Synthesemethoden
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can be synthesized by reacting 4-fluorobenzaldehyde with methylhydrazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 80°C. The resulting product is a white solid which can be purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBSWORYQPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-methyl-1h-pyrazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)






![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

